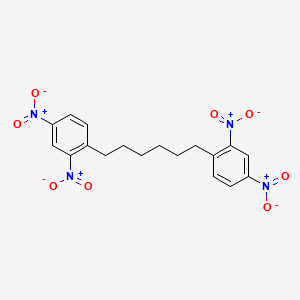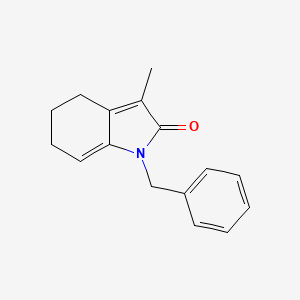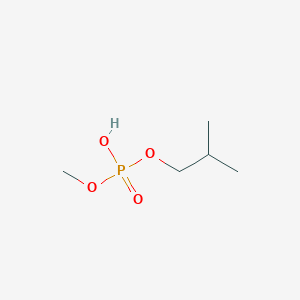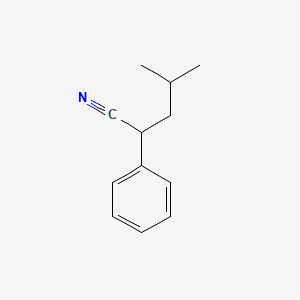
1,6-Di-(2,4-dinitro-phenyl)-hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di-(2,4-dinitro-phenyl)-hexane is an organic compound characterized by the presence of two 2,4-dinitrophenyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane typically involves the reaction of hexane with 2,4-dinitrophenyl derivatives under controlled conditions. One common method involves the use of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts in a cyclocondensation reaction with rigid, electron-rich aromatic diamines . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di-(2,4-dinitro-phenyl)-hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Di-(2,4-dinitro-phenyl)-hexane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,6-Di-(2,4-dinitro-phenyl)-hexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1′-Bis(2,4-dinitrophenyl)-4,4′-bipyridinium: A related compound with similar structural features and chemical properties.
2,4-Dinitrophenylhydrazine: Another compound containing the 2,4-dinitrophenyl group, commonly used in analytical chemistry.
2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenyl ring, known for its use as a herbicide and in biochemical research.
Uniqueness
1,6-Di-(2,4-dinitro-phenyl)-hexane is unique due to its hexane backbone, which provides distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
6279-98-7 |
|---|---|
Molekularformel |
C18H18N4O8 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2 |
InChI-Schlüssel |
PQJHKEMRVXUDLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)





![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)




